N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide
Overview
Description
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide is a heterocyclic compound that contains an oxadiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit significant activity against various bacterial strains, including salmonella typhi .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to a broad spectrum of pharmacological activities . These activities include anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic effects .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It has been suggested that 1,3,4-oxadiazole derivatives generally agree with the lipinski rules of five, indicating positive oral bioavailability .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
It is known that the synthesis of 1,3,4-oxadiazole derivatives can be influenced by various factors, including the amount of base and activator used, the reaction time, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide typically involves the reaction of 5-amino-1,3,4-oxadiazole with N-methylbenzamide. One common method includes the use of hydrazine hydrate and carbon disulfide to form the oxadiazole ring, followed by nucleophilic substitution reactions to introduce the benzamide moiety .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, nitro derivatives, and reduced forms of the original compound .
Scientific Research Applications
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
5-amino-1,3,4-oxadiazole: A precursor in the synthesis of N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide.
N-methylbenzamide: A simpler compound that lacks the oxadiazole ring but shares the benzamide moiety.
Uniqueness
This compound is unique due to its combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15(7-9-13-14-11(12)17-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXZNIGFDAXJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)N)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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